
Ethyl 6-N-Boc-D-lysinate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Various electrophiles can be used, depending on the desired product.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Results in various substituted derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves its role as a precursor or intermediate in various chemical reactions. The Boc protecting group helps to prevent unwanted side reactions by temporarily masking the amino functionality. Upon deprotection, the free amine can participate in further reactions, leading to the formation of the desired final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
- ®-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
- ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)pentanoate
Uniqueness
®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific structure, which includes an ethyl ester and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H27ClN2O4 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
ethyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H |
Clé InChI |
SCOLDMVDYLWBST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


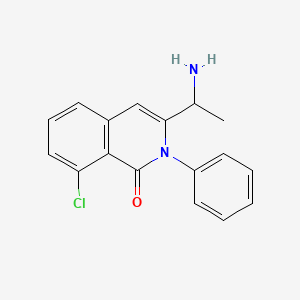
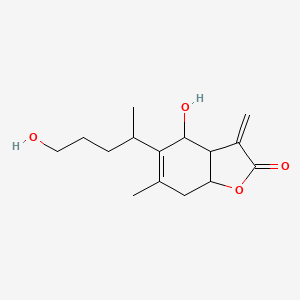
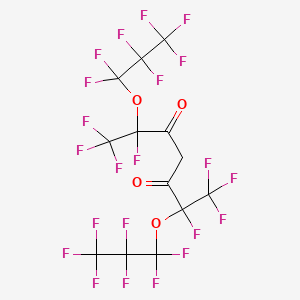
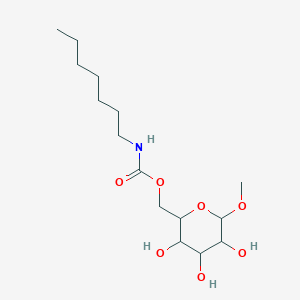
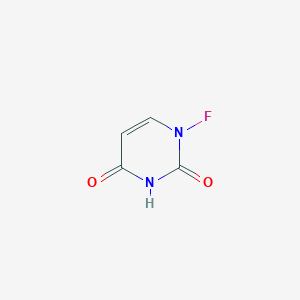
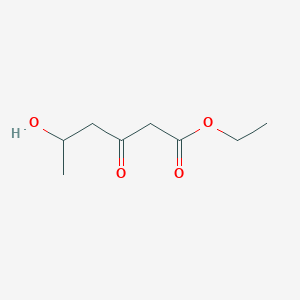
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
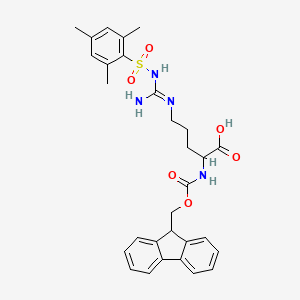
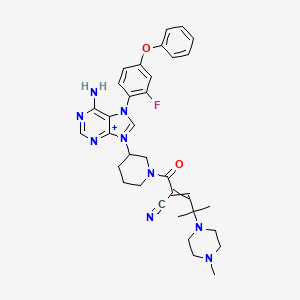
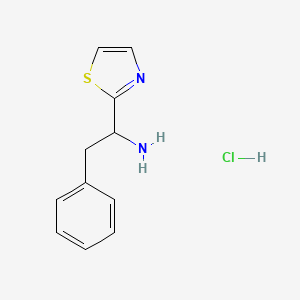
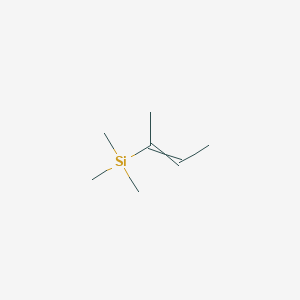
![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
